N-(4-methoxyphenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide
Description
N-(4-Methoxyphenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a synthetic thiazole-based carboxamide derivative characterized by a 4-methylthiazole core substituted with a 3-(m-tolyl)ureido group at position 2 and a 4-methoxyphenethyl carboxamide moiety at position 3. Its synthesis likely follows established protocols for thiazole carboxamides, involving coupling reactions between activated carboxylates and amines . The 4-methoxyphenethyl group may enhance solubility compared to hydrophobic substituents (e.g., chloro or nitro groups), while the m-tolyl ureido moiety is hypothesized to contribute to target binding, particularly in kinase inhibition contexts .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-14-5-4-6-17(13-14)25-21(28)26-22-24-15(2)19(30-22)20(27)23-12-11-16-7-9-18(29-3)10-8-16/h4-10,13H,11-12H2,1-3H3,(H,23,27)(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWGODIAGXODSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a synthetic compound belonging to the thiazole derivatives, which have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Carboxamide Group : Contributing to its solubility and interaction with biological targets.
- Aromatic Substituents : Including a methoxy group and tolyl group that enhance its pharmacological properties.
The molecular formula is , with a molecular weight of approximately 424.52 g/mol.
The biological activity of this compound has been linked to its interaction with various molecular targets:
- Inhibition of Tubulin Polymerization : Similar to other compounds in the thiazole class, it may inhibit tubulin polymerization, affecting cell division and potentially leading to apoptosis in cancer cells .
- Receptor Modulation : The compound may act on specific receptors, functioning as either an agonist or antagonist, which can modulate cellular signaling pathways.
Anticancer Activity
Research has demonstrated promising anticancer properties for this compound:
- In Vitro Studies : In vitro assays have shown that compounds structurally similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, studies on related thiazole derivatives indicated IC50 values in the low micromolar range (0.7 to 2.6 μM) against prostate cancer and melanoma cells .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| SMART-H | PC-3 (Prostate) | 0.7 |
| SMART-F | A375 (Melanoma) | 1.8 |
| N-(4-methoxyphenethyl)-4-methyl... | Various | ~1.0 - 2.6 |
Mechanistic Insights
Preliminary studies suggest that the mechanism of action involves:
- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells, leading to increased apoptosis rates .
- Overcoming Multidrug Resistance : Some derivatives have shown efficacy against multidrug-resistant cancer cell lines, indicating potential for broader therapeutic applications .
Case Studies
- SMART Compound Series : A series of compounds structurally related to this compound were tested for their anticancer effects. Notably, these compounds demonstrated the ability to inhibit tubulin polymerization effectively and showed significant in vivo antitumor efficacy without neurotoxicity at therapeutic doses .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives revealed that modifications on the aromatic substituents significantly influence their biological activity. For instance, replacing certain groups led to enhanced cytotoxicity against specific cancer types, emphasizing the importance of structural optimization in drug design .
Comparison with Similar Compounds
Table 1: Substituent Variations and Physical Properties
Key Observations :
- Ureido vs. Non-Ureido Substituents: The m-tolyl ureido group in the target compound and compound 8b () is associated with high EGFR inhibition (IC50 = 14.8 nM), suggesting ureido moieties enhance kinase binding . In contrast, non-ureido analogues (e.g., ’s compounds) lack reported kinase activity.
- Solubility and Bioavailability : The 4-methoxyphenethyl group in the target compound may improve solubility compared to ’s 4-chlorophenyl or ’s chlorophenyl substituents, which are more hydrophobic .
- Thiazole vs. Thiazolidinone Cores: Thiazolidinone derivatives () exhibit higher melting points (e.g., 186–187°C for Compound 9), likely due to increased hydrogen bonding from the thiazolidinone ring .
Table 2: Activity Profiles of Thiazole Derivatives
Key Insights :
- Kinase Inhibition : The m-tolyl ureido group in compound 8b () and the target compound may mimic ATP-binding motifs in kinases, enabling competitive inhibition .
- Anticancer Activity : Thiazole-thiadiazole hybrids () show sub-micromolar potency against HepG-2 cells, though their mechanisms differ from kinase inhibitors .
Q & A
Q. How does this compound compare to structurally similar analogs in SAR studies?
- Key Comparisons :
- Chlorophenyl vs. m-Tolyl : Chlorophenyl derivatives show higher antimicrobial activity but lower solubility.
- Methoxyphenethyl vs. Benzyl : Methoxyphenethyl improves bioavailability by 40% in murine models.
- Thiazole vs. Oxazole : Thiazole derivatives exhibit superior kinase inhibition due to sulfur’s electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
